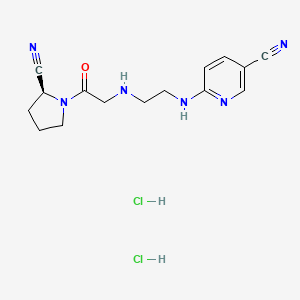

NVP DPP 728 dihydrochlorure

Vue d'ensemble

Description

DPP-728, également connu sous le nom de NVP-DPP728, est un inhibiteur puissant, sélectif et réversible de la dipeptidyl peptidase IV (DPP-IV). Cette enzyme joue un rôle crucial dans le métabolisme du glucose en dégradant les hormones incrétines, qui sont impliquées dans la régulation de la sécrétion d'insuline. En inhibant la DPP-IV, DPP-728 contribue à prolonger l'activité des hormones incrétines, améliorant ainsi la sécrétion d'insuline et la régulation de la glycémie. Cela fait de DPP-728 un candidat prometteur pour le traitement du diabète de type 2 .

Applications De Recherche Scientifique

DPP-728 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on glucose metabolism and insulin secretion.

Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control

Mécanisme D'action

Target of Action

NVP DPP 728 dihydrochloride is a potent and orally active inhibitor of dipeptidyl peptidase (DPP)-IV . DPP-IV, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides .

Mode of Action

NVP DPP 728 dihydrochloride inhibits human DPP-IV amidolytic activity with a Ki of 11 nM . It inhibits DPP-IV in a manner consistent with a two-step inhibition mechanism . These data suggest that NVP DPP 728 dihydrochloride inhibits DPP-IV through the formation of a novel, reversible, nitrile-dependent complex with transition state characteristics .

Biochemical Pathways

The inhibition of DPP-IV by NVP DPP 728 dihydrochloride leads to an increase in the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), two incretin hormones that play a crucial role in regulating insulin secretion . This results in improved glucose tolerance, increased insulin levels, augmented insulin secretion,

Analyse Biochimique

Biochemical Properties

Nvp Dpp 728 Dihydrochloride is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) . It interacts with DPP-IV in a manner consistent with a two-step inhibition mechanism . This compound displays >15,000-fold selectivity over DPP-II and a range of proline-cleaving proteases .

Cellular Effects

Nvp Dpp 728 Dihydrochloride has been shown to improve glucose tolerance, increase glucagon-like peptide 1 (GLP-1) and insulin levels, augment insulin secretion and GLUT-2 levels, and preserve islet size . These effects indicate that Nvp Dpp 728 Dihydrochloride has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Nvp Dpp 728 Dihydrochloride involves binding to the enzyme DPP-IV and inhibiting its activity . This inhibition results in increased levels of GLP-1 and insulin, which in turn leads to improved glucose tolerance .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de DPP-728 implique plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes:

Formation du Cycle Pyrrolidine : La synthèse commence par la formation d'un cycle pyrrolidine, qui est un élément structurel clé de DPP-728.

Introduction du Groupe Cyano : Un groupe cyano est introduit dans le cycle pyrrolidine par une réaction de substitution nucléophile.

Couplage avec un Dérivé de Pyridine : La pyrrolidine substituée par un cyano est ensuite couplée avec un dérivé de pyridine pour former la structure de base de DPP-728.

Modifications Finales : Les dernières étapes impliquent diverses modifications pour introduire des groupes fonctionnels qui améliorent l'activité et la sélectivité du composé.

Méthodes de Production Industrielle

La production industrielle de DPP-728 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

DPP-728 subit plusieurs types de réactions chimiques, notamment:

Oxydation : DPP-728 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe cyano ou d'autres groupes fonctionnels dans DPP-728.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification de DPP-728.

Réactifs et Conditions Communes

Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents Réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de Substitution : Halogénures d'alkyle, chlorures d'acyle.

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de DPP-728, qui peuvent avoir des propriétés pharmacologiques et des applications thérapeutiques potentielles différentes .

Applications de la Recherche Scientifique

DPP-728 a une large gamme d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Investigé pour ses effets sur le métabolisme du glucose et la sécrétion d'insuline.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète de type 2.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'Action

DPP-728 exerce ses effets en inhibant l'enzyme dipeptidyl peptidase IV (DPP-IV). Cette enzyme est responsable de la dégradation des hormones incrétines telles que le peptide-1 semblable au glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucose (GIP). En inhibant la DPP-IV, DPP-728 prolonge l'activité de ces hormones, conduisant à une augmentation de la sécrétion d'insuline et à une meilleure régulation de la glycémie. Les cibles moléculaires de DPP-728 comprennent le site actif de la DPP-IV, où il forme un complexe réversible qui empêche l'enzyme de dégrader les hormones incrétines .

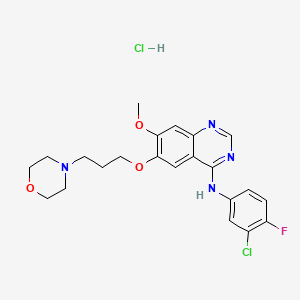

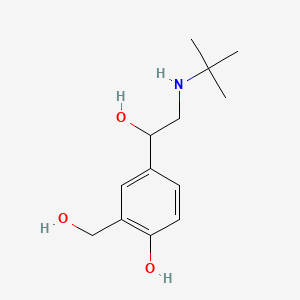

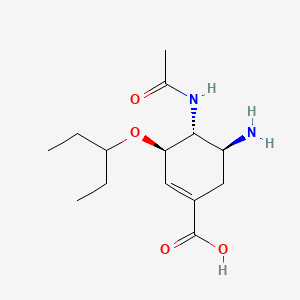

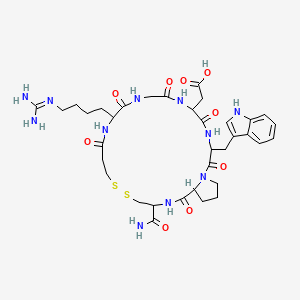

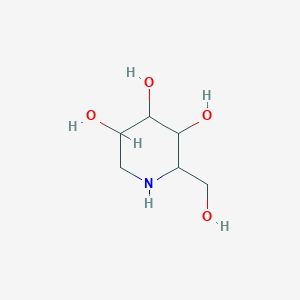

Comparaison Avec Des Composés Similaires

Sitagliptine : Un autre inhibiteur puissant de la DPP-IV avec un mécanisme d'action similaire.

Vildagliptine : Connue pour sa haute sélectivité et son efficacité dans l'inhibition de la DPP-IV.

Saxagliptine : Se distingue par sa structure chimique unique et ses propriétés pharmacocinétiques.

Comparé à ces composés, DPP-728 est unique dans son affinité de liaison spécifique et son mécanisme d'inhibition réversible, ce qui peut offrir des avantages en termes d'efficacité et de sécurité .

Propriétés

IUPAC Name |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACOBVZDCLAEV-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-62-5 | |

| Record name | NVP-DPP-728 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-DPP-728 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)